molecular formula C17H11BrClFN2O2S B3206156 N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide CAS No. 1040665-24-4

N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide

Cat. No. B3206156
CAS RN: 1040665-24-4
M. Wt: 441.7 g/mol
InChI Key: SMBRSMBQGMTERB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide, also known as BFOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFOA is a thioacetamide derivative that has been synthesized through a multi-step process involving different chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide has been shown to exhibit a reversible and competitive inhibition mechanism against carbonic anhydrase, while its inhibition mechanism against acetylcholinesterase is non-competitive.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide in lab experiments is its potent inhibitory activity against certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms. However, one of the limitations of using N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide, including the development of new drugs for the treatment of various diseases, the study of its mechanism of action against other enzymes, and the investigation of its potential toxicity and safety profile. Additionally, the synthesis of new derivatives of N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide may lead to the discovery of compounds with even greater inhibitory activity and potential therapeutic applications.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide has been shown to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN2O2S/c18-11-4-5-14(13(20)7-11)22-16(23)9-25-17-21-8-15(24-17)10-2-1-3-12(19)6-10/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRSMBQGMTERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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